molecular formula C12H12N2O3 B2539492 N-(3-amino-4-methoxyphenyl)furan-2-carboxamide CAS No. 797767-45-4

N-(3-amino-4-methoxyphenyl)furan-2-carboxamide

Cat. No.: B2539492
CAS No.: 797767-45-4
M. Wt: 232.239
InChI Key: OAOFCCHQBQISGT-UHFFFAOYSA-N
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Description

N-(3-amino-4-methoxyphenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of the amino and methoxy groups on the phenyl ring, along with the furan-2-carboxamide moiety, gives this compound unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-methoxyphenyl)furan-2-carboxamide typically involves the reaction of 3-amino-4-methoxyaniline with furan-2-carboxylic acid. The reaction is usually carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) under microwave-assisted conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of microwave reactors and efficient coupling reagents ensures that the process is both time-efficient and cost-effective. The final product is typically purified using crystallization or flash chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-methoxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties .

Scientific Research Applications

N-(3-amino-4-methoxyphenyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    N-(3-amino-4-methoxyphenyl)furan-2-carboxamide: Unique due to its specific substitution pattern on the phenyl ring.

    Furan-2-carboxamide derivatives: Share the furan ring but differ in the substituents on the phenyl ring.

    Amino-substituted furans: Similar in having amino groups but may lack the methoxy group.

Uniqueness

This compound stands out due to its combination of amino and methoxy groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(3-amino-4-methoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-16-10-5-4-8(7-9(10)13)14-12(15)11-3-2-6-17-11/h2-7H,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOFCCHQBQISGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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